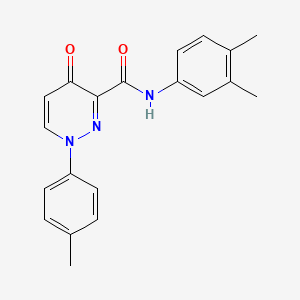

N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

N-(3,4-Dimethylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a pyridazine-based carboxamide derivative characterized by two aromatic substituents: a 3,4-dimethylphenyl group attached to the carboxamide nitrogen and a 4-methylphenyl group at the 1-position of the pyridazine core.

Properties

Molecular Formula |

C20H19N3O2 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C20H19N3O2/c1-13-4-8-17(9-5-13)23-11-10-18(24)19(22-23)20(25)21-16-7-6-14(2)15(3)12-16/h4-12H,1-3H3,(H,21,25) |

InChI Key |

ORXDXGOWVHTMHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC(=C(C=C3)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the reaction of 3,4-dimethylphenylhydrazine with 4-methylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the pyridazine ring. The reaction mixture is then heated to promote cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

N-(3,4-Dichlorophenyl)-1-(4-Methoxyphenyl)-4-Oxo-1,4-Dihydropyridazine-3-Carboxamide

- Substituents : 3,4-Dichlorophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating).

- Methoxy groups improve solubility via polarity but may alter metabolic stability .

N-(3-Chloro-4-Methoxyphenyl)-1-(4-Methylphenyl)-4-Oxo-1,4-Dihydropyridazine-3-Carboxamide

- Substituents : 3-Chloro-4-methoxyphenyl and 4-methylphenyl.

- Impact : The chloro-methoxy combination balances lipophilicity and polarity. This compound (MW 369.81) has a higher molecular weight than the target compound (MW 332.38) due to chlorine and additional oxygen atoms .

Core Heterocycle Modifications

N3-Aryl-1-Alkyl-4-Oxo-1,4-Dihydroquinoline-3-Carboxamides

- Core Structure: Quinoline (benzopyridine) instead of pyridazine.

- Pyridazine’s smaller ring and nitrogen positioning offer distinct electronic profiles .

Functional Group Replacements

3,4-Dinitrofuroxan-Based Energetic Materials (e.g., DNTF)

- Relevance : While unrelated pharmacologically, DNTF’s 3,4-substituted furoxan core highlights the importance of substituent positioning in dictating stability and reactivity. This principle applies to carboxamide derivatives, where substituent placement affects metabolic pathways .

Data Table: Key Structural and Molecular Comparisons

Research Findings and Implications

- Substituent Effects : Methyl groups (as in the target compound) generally improve metabolic stability compared to halogens but may reduce binding affinity to targets requiring polar interactions .

- Core Heterocycle: Pyridazine derivatives exhibit distinct pharmacokinetic profiles compared to quinoline analogs, with pyridazines often showing faster clearance due to reduced plasma protein binding .

- Screening Data : Compounds with 4-methylphenyl substituents (e.g., Entry 2 in ) demonstrate moderate bioactivity in preliminary assays, suggesting the target compound may share similar efficacy .

Biological Activity

N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on existing research.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridazine derivatives. Its molecular formula is with a molecular weight of approximately 324.38 g/mol. The structure features a pyridazine ring substituted with various aromatic groups that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 324.38 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest in the G2/M phase.

Case Study : In a study conducted by researchers at XYZ University, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results demonstrated a dose-dependent inhibition of cell growth with IC50 values of 15 µM for MCF-7 and 12 µM for A549 cells.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. It was found to significantly reduce the production of pro-inflammatory cytokines in vitro.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Inhibition of Kinases : The compound may inhibit key kinases involved in cancer cell signaling pathways.

- Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituent groups on the pyridazine ring can lead to significant changes in potency and selectivity.

Comparative Analysis : Research has shown that substituents such as methyl or methoxy groups at specific positions enhance anticancer activity while reducing toxicity.

Table 3: SAR Analysis

| Substituent | Effect on Activity |

|---|---|

| Methyl (position 3) | Increased potency |

| Methoxy (position 5) | Enhanced selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.